molecular formula C25H27N5O5 B2471660 7,8-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105226-62-7

7,8-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2471660
CAS No.: 1105226-62-7
M. Wt: 477.521
InChI Key: QKWXURQELMESHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidoindole core structure, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 7,8-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidoindole core, followed by the introduction of the piperazine moiety and the methoxy groups. Common reagents used in the synthesis include methoxyphenylpiperazine, dimethoxybenzaldehyde, and various catalysts and solvents. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the piperazine ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or ultrasonic treatment .

Scientific Research Applications

7,8-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 7,8-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one include other pyrimidoindole derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:

Properties

IUPAC Name

7,8-dimethoxy-3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O5/c1-33-17-6-4-5-16(11-17)28-7-9-29(10-8-28)22(31)14-30-15-26-23-18-12-20(34-2)21(35-3)13-19(18)27-24(23)25(30)32/h4-6,11-13,15,27H,7-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWXURQELMESHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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